molecular formula C14H13Cl4N B14059042 [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine

Cat. No.: B14059042
M. Wt: 337.1 g/mol
InChI Key: ZZVXRWGBXUVPJP-UHFFFAOYSA-N
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Description

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a suitable aromatic precursor, followed by the introduction of the dimethylamine group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization can help achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the modification of the dimethylamine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated quinones, while reduction can produce dechlorinated amines.

Scientific Research Applications

Chemistry

In chemistry, [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of chlorinated aromatic compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into its potential toxicity and biological activity.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development.

Industry

In industrial applications, this compound can be used as a starting material for the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine involves its interaction with specific molecular targets. The chlorine atoms and dimethylamine group play a crucial role in its binding affinity and reactivity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A chlorinated phenol with similar reactivity.

    N-(2,4-Dimethylphenyl)formamide: A compound with a related structure and functional groups.

Uniqueness

What sets [2-Chloro-4-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its unique combination of multiple chlorine atoms and a dimethylamine group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H13Cl4N

Molecular Weight

337.1 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-4-(2,3,4-trichlorocyclohexa-2,4-dien-1-yl)aniline

InChI

InChI=1S/C14H13Cl4N/c1-19(2)12-6-3-8(7-11(12)16)9-4-5-10(15)14(18)13(9)17/h3,5-7,9H,4H2,1-2H3

InChI Key

ZZVXRWGBXUVPJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C2CC=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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